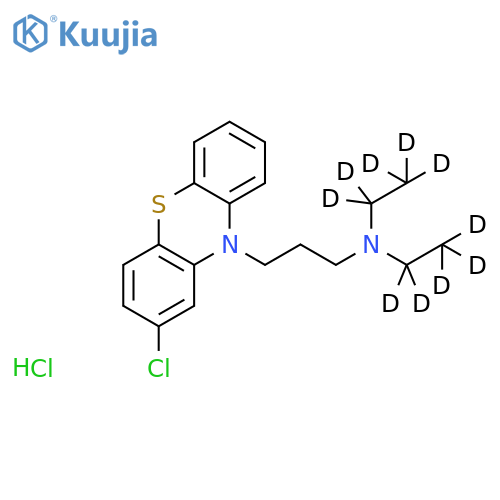Cas no 1216730-87-8 (Chlorproethazine-d10 Hydrochloride)

1216730-87-8 structure
商品名:Chlorproethazine-d10 Hydrochloride
Chlorproethazine-d10 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Chlorproethazine
- 3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine,hydrochloride
- 2-Chloro-10-[3-(diethylamino-d10)propyl]phenothiazine Hydrochloride
- 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride
- Chlorproethazine0-d10 Hydrochloride
- Chlorproethazine-d10 Hydrochloride
- Neuriplege-d10
- RP 4909-d10
- Chlorproethazine-d10 (hydrochloride)
- 3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride
- HY-110411S
- CS-0202066
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1)
- DTXSID10747353
- 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride; 2-Chloro-10-[3-(diethylamino-d10)propyl]phenothiazine Hydrochloride; Neuriplege-d10; RP 4909-d10;
- 1216730-87-8
-
- インチ: InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
- InChIKey: XXQMDKCWUYZXOF-MFMGRUKYSA-N
- ほほえんだ: CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
計算された属性
- せいみつぶんしりょう: 392.16600
- どういたいしつりょう: 392.1664928g/mol
- 同位体原子数: 10
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 363
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.8Ų
じっけんとくせい
- PSA: 31.78000
- LogP: 6.54160
Chlorproethazine-d10 Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C424702-2.5mg |
Chlorproethazine-d10 Hydrochloride |
1216730-87-8 | 2.5mg |
$ 173.00 | 2023-09-08 | ||
| TRC | C424702-25mg |
Chlorproethazine-d10 Hydrochloride |
1216730-87-8 | 25mg |
$ 1355.00 | 2023-09-08 |
Chlorproethazine-d10 Hydrochloride 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
1216730-87-8 (Chlorproethazine-d10 Hydrochloride) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
